1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea
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Overview
Description
1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative of 1,2-dimethylindole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could play a crucial role in binding to the target, while the urea group might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(1H-indol-3-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(2-methylindol-5-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(1,2-dimethylindol-3-yl)urea
Uniqueness
1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea is unique due to the specific substitution pattern on the indole ring and the presence of the dichlorophenyl group. These structural features might confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c1-11-7-13-8-12(3-6-17(13)23(11)2)10-21-18(24)22-14-4-5-15(19)16(20)9-14/h3-9H,10H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNZOACXVACTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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